3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one
Description
Contextualization within Indenone Chemistry and Bioactive Scaffolds
The 1-indanone (B140024) skeleton, the central feature of 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one, is a privileged scaffold in chemistry. mdpi.com Indanones are prominent motifs found in a number of natural products and pharmaceuticals. rsc.org The versatility of the indenone core allows for the synthesis of a wide array of derivatives, making it a valuable building block for constructing fused and spirocyclic frameworks. mdpi.comrsc.org
Derivatives of 1-indanone have been extensively studied, revealing a broad spectrum of biological activities. beilstein-journals.orgnih.gov These activities include anti-inflammatory, analgesic, antiviral, anticancer, and antimalarial properties. beilstein-journals.orgnih.gov The indenone structure is also found in compounds developed for treating neurodegenerative diseases and as effective agricultural agents like insecticides and fungicides. beilstein-journals.orgnih.gov The inherent bioactivity of this scaffold underscores the research interest in novel indenone-containing compounds like this compound.
Significance of the Indenone Core in Medicinal Chemistry Research
The indenone core is of high strategic importance in medicinal chemistry due to its proven track record as a pharmacophore. mdpi.comfrontiersin.org Its rigid structure provides a fixed orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. Numerous studies have demonstrated the potential of indenone derivatives as therapeutic agents.
For instance, 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and shown to possess strong cytotoxicity against various human cancer cell lines, including breast, colon, leukemia, and lung cancer, with IC₅₀ values in the nanomolar range. beilstein-journals.org Other research has focused on indanone-based thiazolyl hydrazone derivatives, which have shown favorable anticancer activity against colorectal cancer cell lines, with IC₅₀ values as low as 0.41 µM. frontiersin.org
Furthermore, the anti-inflammatory properties of indenones are well-documented. scienceopen.comnih.govnih.gov Certain derivatives have exhibited a stronger inhibition of paw edema in rat models than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. beilstein-journals.org Indanone derivatives have also shown potential as anti-diabetic agents by demonstrating a significant, dose-dependent increase in glucose uptake by yeast cells. nih.govnih.gov This wide range of potent biological activities firmly establishes the indenone core as a critical scaffold in the development of new drugs. frontiersin.org
Table 2: Selected Bioactivities of Indenone Derivatives
| Indenone Derivative Type | Biological Activity | Target/Model | Notable Results |
|---|---|---|---|
| 2-benzylidene-1-indanones | Anticancer | Human cancer cell lines (MCF-7, HCT, THP-1, A549) | IC₅₀ values in the range of 10–880 nM. beilstein-journals.org |
| Indanone-based thiazolyl hydrazone (ITH-6) | Anticancer | Colorectal cancer cell lines (HT-29, COLO 205, KM 12) | IC₅₀ values of 0.44 µM, 0.98 µM, and 0.41 µM, respectively. frontiersin.org |
| Isoxazole fused 1-indanones | Anti-inflammatory | Carrageenan-induced paw edema in rats | Exhibited stronger inhibition of paw edema than indomethacin. beilstein-journals.org |
| 2-benzylidene-1-indanone derivatives | Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Significant inhibition of pro-inflammatory cytokines IL-6 and TNF-α. scienceopen.com |
Overview of Nitrophenyl and Anilino Moieties in Chemical Biology
The biological potential of this compound is further enhanced by the presence of the nitrophenyl and anilino (phenylamino) moieties. Both functional groups are well-known modulators of bioactivity in medicinal chemistry.
The nitrophenyl moiety , characterized by the nitro group (NO₂), is recognized as an effective scaffold in the synthesis of new bioactive molecules. nih.govresearchgate.netnih.gov Aromatic nitro compounds exhibit a wide range of biological activities, including antineoplastic, antibiotic, antihypertensive, and antiparasitic effects. nih.govnih.govmdpi.com The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the molecule, favoring specific interactions with protein residues. nih.govnih.gov It can also trigger redox reactions within cells, leading to cytotoxic effects against microorganisms and cancer cells. nih.govnih.gov Consequently, the nitro group is often considered both a pharmacophore and a potential toxicophore, a dual role that requires careful consideration in drug design. nih.govnih.gov The position of the nitro group on the aromatic ring is also crucial, as it can significantly influence the compound's biological activity. mdpi.com
The anilino moiety is a common structural feature in many drug candidates due to its structural versatility and ability to form key interactions with biological targets. cresset-group.comumich.edu While aniline-containing compounds can sometimes present challenges related to metabolic instability, the anilino group remains a cornerstone of drug design. cresset-group.comumich.edu For example, the substitution pattern on the phenyl ring of the anilino moiety plays a critical role in the antiproliferative activity of certain anticancer agents that act as tubulin polymerization inhibitors. nih.gov Fine-tuning the substituents on the anilino ring is a powerful strategy for optimizing a drug's pharmacological properties, including bioavailability, solubility, and receptor selectivity. cresset-group.com
Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitroanilino)-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-21-18-12-5-4-11-17(18)20(19(21)14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23(25)26/h1-13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIBXZGGSXVBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238458 | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937605-22-6 | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Nitrophenyl)amino]-2-phenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Nitrophenyl Amino 2 Phenyl 1h Inden 1 One and Analogues
Precursor Synthesis and Derivatization Strategies
The successful synthesis of the target compound and its analogues is critically dependent on the efficient preparation of its constituent precursors: substituted indanones and nitrophenylamines.
Synthesis of Substituted Indanones
The indenone scaffold, specifically the 2-phenyl-1,3-indandione precursor, can be synthesized through several established routes. A common method involves the condensation of phthalide (B148349) with benzaldehyde (B42025) in the presence of a base such as sodium ethoxide. chemicalbook.comguidechem.com This reaction proceeds through the formation of a phenylmethylenphthalide intermediate, which then rearranges to yield 2-phenyl-1,3-indandione. chemicalbook.com Another approach involves the condensation of phenylacetic acid with phthalic anhydride, which also forms the phenylmethylenphthalide intermediate that can be subsequently rearranged to the desired product. chemicalbook.com
Furthermore, palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones offers an efficient route to 2-substituted indene-1,3(2H)-diones. organic-chemistry.org This method utilizes phenyl formate (B1220265) as a carbon monoxide source and has a broad substrate scope, affording good to excellent yields. organic-chemistry.org Direct α-arylation of indane-1,3-dione with aryl iodides or triflates, catalyzed by a palladium complex, also provides a straightforward pathway to 2-substituted aryl indene-1,3-diones. organic-chemistry.org
The synthesis of the indanone ring system itself can be achieved through various cyclization reactions. For instance, the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids is a widely used method. prepchem.com This reaction can be catalyzed by strong acids or metal triflates. prepchem.com Microwave-assisted intramolecular Friedel-Crafts acylation has been reported as an environmentally benign approach, often leading to good yields and allowing for catalyst recycling. prepchem.com
| Starting Materials | Reagents and Conditions | Product | Reference |
| Phthalide, Benzaldehyde | Sodium Ethoxide | 2-Phenyl-1,3-indandione | chemicalbook.comguidechem.com |
| Phenylacetic acid, Phthalic anhydride | Sodium Ethoxide | 2-Phenyl-1,3-indandione | chemicalbook.com |
| 1-(2-halophenyl)-1,3-diones | Phenyl formate, Pd catalyst, K3PO4, DMSO, 95 °C | 2-Substituted indene-1,3(2H)-diones | organic-chemistry.org |
| Indane-1,3-dione, Aryl iodide/triflate | Pd catalyst (tBu-XPhos/Pd(MeCN)2Cl2) | 2-Aryl indene-1,3-diones | organic-chemistry.org |
| 3-Arylpropionic acids | Strong acid or metal triflate | Substituted 1-indanones | prepchem.com |
Preparation of Substituted Nitrophenylamines
The synthesis of 3-nitroaniline (B104315), the second key precursor, is typically achieved through the partial reduction of 1,3-dinitrobenzene (B52904). wikipedia.org This selective reduction, known as the Zinin reaction, can be carried out using reagents such as sodium sulfide (B99878) or hydrogen sulfide. prepchem.comwikipedia.orgyoutube.com The reaction conditions need to be carefully controlled to avoid over-reduction to the corresponding diamine. One method involves heating an aqueous emulsion of 1,3-dinitrobenzene with a solution of sodium sulfide. prepchem.com Another procedure utilizes an alcoholic solution of 1,3-dinitrobenzene saturated with hydrogen sulfide, followed by treatment with ammonium (B1175870) hydroxide. prepchem.com
An alternative approach to synthesizing substituted nitroanilines involves the nitration of an appropriately protected aniline (B41778) derivative. chempanda.com For instance, aniline can be first acetylated to form acetanilide, which is then nitrated. The acetyl group directs the nitro group primarily to the para position, but the meta isomer can also be formed. Subsequent hydrolysis of the acetyl group yields the corresponding nitroaniline. chempanda.com
| Starting Material | Reagents and Conditions | Product | Reference |
| 1,3-Dinitrobenzene | Sodium sulfide (Na2S·9H2O), water, 85 °C | 3-Nitroaniline | prepchem.comwikipedia.org |
| 1,3-Dinitrobenzene | Ethanol, H2S, NH4OH | 3-Nitroaniline | prepchem.comyoutube.com |
| Acetanilide | Nitrating agent (e.g., HNO3/H2SO4), then hydrolysis | 3-Nitroaniline (as a minor product) | chempanda.com |
Condensation and Coupling Reactions for Anilino Incorporation
The crucial step in the synthesis of 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one is the formation of the bond between the indenone core and the nitrophenylamine. This can be achieved through direct condensation or via coupling reactions involving a pre-functionalized indenone.
Specific Reaction Pathways Leading to the Indenone-Anilino Linkage
The most direct route to form the indenone-anilino linkage is the condensation reaction between a 1,3-dicarbonyl compound, such as 2-phenyl-1,3-indandione, and an amine, in this case, 3-nitroaniline. This reaction leads to the formation of a β-enaminone. The reaction typically involves heating the two reactants, often in a suitable solvent and sometimes in the presence of a catalyst to facilitate the dehydration process.
While a specific protocol for the reaction between 2-phenyl-1,3-indandione and 3-nitroaniline is not extensively detailed in the provided search results, the general synthesis of enaminones from 1,3-dicarbonyl compounds and amines is a well-established transformation. wikipedia.org These reactions can be performed with or without a catalyst. Non-catalytic methods often require prolonged reaction times at room temperature in a solvent like ethanol. wikipedia.org The acid-catalyzed condensation of 4-methoxy-2-phenyl-1,3-indandione with 1-phenylethylamine (B125046) has been reported to yield the corresponding enamine. researchgate.net
Catalytic Approaches and Green Chemistry Considerations in Synthesis
To improve the efficiency and environmental footprint of the synthesis, various catalytic and green chemistry approaches have been developed for the formation of enaminones. Catalysts such as cobalt(II) chloride, ferric (III) ammonium nitrate (B79036), lanthanum trichloride (B1173362), and ceric ammonium nitrate have been shown to effectively promote the condensation of 1,3-dicarbonyl compounds with amines, often under solvent-free conditions or in environmentally benign solvents like water. prepchem.com Gold(III) catalysts have also been employed for this transformation. prepchem.com
Mechanochemical grinding in the presence of a solid acid catalyst like KHSO4 and SiO2 offers a solvent-free, green method for the amination of solid 1,3-dicarbonyl compounds. chempanda.comsolubilityofthings.com This approach is characterized by simple manipulation, mild conditions, and high yields. chempanda.com The use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate, has also been reported to efficiently catalyze the condensation of indan-1,3-dione with aldehydes, suggesting their potential applicability in the synthesis of related enaminones under green conditions. nih.gov
| 1,3-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Reference |
| General 1,3-dicarbonyls | Primary/Secondary amines | Cobalt(II) chloride, solvent-free | β-Enaminones/β-Enamino esters | prepchem.com |
| General 1,3-dicarbonyls | Primary amines | Ferric (III) ammonium nitrate, solvent-free | β-Enaminones/β-Enamino esters | prepchem.com |
| General 1,3-dicarbonyls | Amines | Lanthanum trichloride heptahydrate, CH2Cl2 | Enaminones | prepchem.com |
| General 1,3-dicarbonyls | Amines | Ceric ammonium nitrate | β-Enaminones | solubilityofthings.com |
| Solid 1,3-dicarbonyls | Ammonium salts/amines | KHSO4/SiO2, mechanochemical grinding | β-Imino derivatives | chempanda.comsolubilityofthings.com |
Synthesis of Chemically Modified Analogues and Derivatives of this compound
The synthesis of chemically modified analogues of the target compound can be achieved by utilizing substituted precursors or by post-synthesis modification. For instance, employing substituted phthalic anhydrides or phenylacetic acids in the initial synthesis of the 2-phenyl-1,3-indandione core would lead to analogues with modifications on the benzo part of the indenone. chemicalbook.com Similarly, using differently substituted anilines in the condensation step would result in a variety of N-aryl derivatives.
Another strategy involves the synthesis of a 3-halo-2-phenyl-1H-inden-1-one intermediate, which can then undergo nucleophilic substitution or cross-coupling reactions with various amines to introduce diversity at the 3-position. While a direct synthesis of 3-halo-2-phenyl-1H-inden-1-one was not found, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone has been reported, suggesting that halogenation of the indenone core is a feasible strategy. prepchem.com
Modern cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, are powerful tools for the N-arylation of various substrates. nih.govmdpi.com For example, the Buchwald-Hartwig cross-coupling has been successfully used to synthesize substituted 3-anilino-quinolin-2(1H)-ones from 3-bromo-quinolin-2(1H)-ones and functionalized anilines. nih.gov A similar approach could potentially be applied to a 3-bromo-2-phenyl-1H-inden-1-one intermediate to synthesize a wide range of N-aryl analogues, including the target compound. The Chan-Lam coupling, which utilizes aryl boronic acids and a copper catalyst, offers another mild and efficient method for N-arylation. mdpi.com
Structural Modifications on the Indenone Ring
Modifications to the fused benzo moiety of the indenone ring are essential for fine-tuning the electronic and steric properties of the molecule. Synthetic strategies often involve starting with appropriately substituted precursors or functionalizing the indenone core in later stages.
A common approach begins with the synthesis of substituted 1-indanones, which serve as key intermediates. For instance, a one-pot Suzuki-Miyaura cross-coupling followed by an acid-catalyzed cyclization can be employed to generate substituted indenones. This methodology allows for the introduction of various substituents onto the aromatic ring of the indenone core. Another versatile method is the palladium-catalyzed annulation of ortho-halobenzaldehydes with internal alkynes, which has been shown to be effective in aqueous media.
Furthermore, functionalization of the pre-formed indenone ring can be achieved through electrophilic aromatic substitution reactions, although the reactivity of the ring is influenced by the existing electron-withdrawing ketone group. Directing effects of substituents already present on the benzo ring will dictate the position of new functionalities. For example, Friedel-Crafts reactions or halogenations can introduce substituents at specific positions, provided the ring is sufficiently activated.
Below is a table illustrating potential structural modifications on the indenone ring based on established synthetic routes for indenone derivatives.
| Compound ID | Modification (Substitution on Indenone Ring) | Synthetic Method Highlight | Potential Precursor |
| IA-1 | 6-Methoxy | Friedel-Crafts acylation of 3-methoxyphenylacetic acid followed by cyclization. | 4-Methoxy-2-(1-phenylvinyl)benzoic acid |
| IA-2 | 5-Chloro | Suzuki-Miyaura coupling of 2-bromo-5-chlorobenzaldehyde (B66733) with a phenyl-containing boronic acid, followed by cyclization. | 2-bromo-5-chlorobenzaldehyde |
| IA-3 | 5,6-Dimethyl | Intramolecular Friedel-Crafts acylation of a derivative of 3,4-dimethylphenylpropanoic acid. | 3-(3,4-dimethylphenyl)propanoic acid |
| IA-4 | 7-Fluoro | Cyclization of a fluorinated phenylpropiolic acid derivative. | 2-fluoro-6-(phenylethynyl)benzoic acid |
This table presents representative examples of structural modifications based on general synthetic methodologies for indenone compounds.
Substituent Variations on the Phenyl Group
The synthesis of analogues with varied substituents on the 2-phenyl ring typically involves starting with a substituted acetophenone (B1666503) or benzaldehyde in the initial steps of the indenone synthesis. For example, in a Fischer indole (B1671886) synthesis-type approach to a related indole scaffold, substituted phenylhydrazines are reacted with appropriately substituted acetophenones. A similar logic can be applied to indenone synthesis, where a substituted phenyl precursor is incorporated early on.
The electronic effects of these substituents can be profound. Electron-withdrawing groups tend to decrease electron density in the aromatic ring, while electron-donating groups increase it. These changes can affect intermolecular interactions with biological targets. Theoretical calculations, such as Density Functional Theory (DFT), have been used to estimate the effects of substituents on properties like proton affinities of ring carbons in benzene (B151609), providing a framework for understanding these electronic modifications.
The following table showcases potential variations on the 2-phenyl group, achievable through the use of appropriately substituted starting materials.
| Compound ID | Substituent on 2-Phenyl Ring (Position) | Electronic Effect | Potential Starting Material |
| PA-1 | 4-Methoxy | Electron-donating | 1-(4-methoxyphenyl)ethan-1-one |
| PA-2 | 4-Chloro | Electron-withdrawing | 1-(4-chlorophenyl)ethan-1-one |
| PA-3 | 3-Trifluoromethyl | Strong electron-withdrawing | 1-(3-(trifluoromethyl)phenyl)ethan-1-one |
| PA-4 | 4-Methyl | Electron-donating | 1-(p-tolyl)ethan-1-one |
This table provides illustrative examples of substituent variations on the 2-phenyl group based on the incorporation of substituted precursors in established synthetic pathways.
Modifications and Isosteric Replacements on the Nitrophenylamine Moiety
The 3-[(3-nitrophenyl)amino] portion of the molecule is a key area for modification, including alterations to the amino linker and isosteric replacement of the nitro group. The synthesis of 2-chloro-3-amino indenone derivatives has been achieved from 2,3-dichloro indenones via an addition-elimination reaction with various alkyl or aryl amines under catalyst-free conditions. nih.gov This approach allows for the introduction of a wide range of substituents on the amino group.
The nitro group, while a common pharmacophore, is sometimes considered a liability in drug design due to potential metabolic reduction to reactive species. cambridgemedchemconsulting.com Therefore, its bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic or toxicological profiles. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
One common bioisosteric replacement for the nitro group is the trifluoromethyl group (-CF₃). nih.govacs.org The -CF₃ group is strongly electron-withdrawing like the nitro group but is metabolically more stable. Another potential replacement is the cyano group (-CN). nih.gov The synthesis of these analogues would involve coupling the indenone core with the appropriately substituted aniline (e.g., 3-aminobenzotrifluoride or 3-aminobenzonitrile).
The table below details some of these modifications and isosteric replacements.
| Compound ID | Modification on Nitrophenylamine Moiety | Rationale for Modification | Synthetic Approach |
| NA-1 | 3-[(3-(Trifluoromethyl)phenyl)amino] | Bioisosteric replacement of NO₂ with CF₃ for improved metabolic stability. | Reaction of 3-chloro-2-phenyl-1H-inden-1-one with 3-(trifluoromethyl)aniline. |
| NA-2 | 3-[(3-Cyanophenyl)amino] | Bioisosteric replacement of NO₂ with CN, altering electronic properties. | Reaction of 3-chloro-2-phenyl-1H-inden-1-one with 3-aminobenzonitrile. |
| NA-3 | 3-(Methyl(3-nitrophenyl)amino) | N-alkylation to probe steric and electronic effects at the amino linker. | Alkylation of this compound. |
| NA-4 | 3-(Phenylamino) | Removal of the nitro group to assess its contribution to activity. | Reaction of 3-chloro-2-phenyl-1H-inden-1-one with aniline. |
This table presents examples of modifications to the nitrophenylamine moiety, including established bioisosteric replacements for the nitro group.
Spectroscopic and Structural Characterization of 3 3 Nitrophenyl Amino 2 Phenyl 1h Inden 1 One and Its Derivatives
Advanced Spectroscopic Techniques for Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one, providing insights into its atomic connectivity, functional groups, and electronic properties.
NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic rings and the amine proton. The protons on the 3-nitrophenyl group would appear as a complex multiplet system, typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the 2-phenyl group and the fused benzene (B151609) ring of the indenone core would also resonate in the aromatic region (δ 7.0-8.0 ppm). The amine proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically expected in the δ 9.0-11.0 ppm range.
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon (C=O) of the indenone ring is expected to be the most downfield signal, typically appearing around δ 190-200 ppm. Carbons attached to the nitro group and the amino group would also have characteristic shifts. The remaining aromatic carbons would produce a cluster of signals between δ 110-150 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ carbons, although only CH and quaternary carbons are present in the aromatic regions of this molecule.
| Predicted ¹H NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (indenone ring) | 7.40 - 7.90 (m) |
| Aromatic Protons (2-phenyl ring) | 7.20 - 7.60 (m) |
| Aromatic Protons (3-nitrophenyl ring) | 7.50 - 8.50 (m) |
| Amine Proton (N-H) | 9.0 - 11.0 (s, br) |
| Predicted ¹³C NMR Data | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ketone) | 190 - 200 |
| C-NO₂ | 145 - 150 |
| Aromatic Carbons | 110 - 145 |
| C-N | 135 - 145 |
| C=C (enamine) | 150 - 160 |
Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary.
IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent peaks would include:
N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
C-H Stretches (Aromatic): Multiple sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H bonds on the aromatic rings. libretexts.org
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is expected for the conjugated ketone carbonyl group in the indenone ring system. nih.gov
N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: an asymmetric stretch typically found between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.
C=C Stretches (Aromatic): Several medium to strong bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the multiple aromatic rings. libretexts.org
| Predicted IR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (sec. amine) | 3300 - 3400 |
| C-H Stretch (aromatic) | 3050 - 3150 |
| C=O Stretch (conjugated ketone) | 1680 - 1710 |
| N-O Asymmetric Stretch (nitro) | 1500 - 1550 |
| N-O Symmetric Stretch (nitro) | 1330 - 1370 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₂₁H₁₄N₂O₃), the calculated molecular weight is approximately 342.35 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula.
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways would likely involve:
Loss of the nitro group (NO₂), resulting in a fragment ion at [M-46]⁺.
Loss of a nitro radical (NO), a common fragmentation for nitroaromatic compounds, leading to an [M-30]⁺ peak. nih.gov
Cleavage of the C-N bond between the indenone core and the nitrophenylamino moiety.
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive π-conjugated system of this compound, which spans the entire molecule, is expected to give rise to strong absorptions in the UV-Vis range.
The spectrum would likely be characterized by intense bands corresponding to π → π* transitions. The presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons would also allow for n → π* transitions, which are typically weaker. The conjugation between the indenone carbonyl group, the enamine system, and the aromatic rings, including the electron-withdrawing nitro group, would likely cause a significant bathochromic (red) shift, pushing the maximum absorption wavelength (λ_max) into the long-wave UV or even the visible region (350-450 nm). researchgate.net The exact position and intensity of these bands are sensitive to the solvent polarity.
Biological Activity and Mechanistic Investigations of 3 3 Nitrophenyl Amino 2 Phenyl 1h Inden 1 One
Mechanistic Elucidation of Biological Actions
The biological activity of many nitro compounds is intrinsically linked to the electrochemical properties of the nitro group. nih.gov This functional group can engage in various interactions and redox reactions within biological systems, often serving as a key pharmacophore that dictates the compound's mechanism of action. nih.gov However, a detailed mechanistic understanding requires specific studies on the compound .
Target Identification and Binding Studies with Biological Macromolecules
Investigation of Cellular Pathways and Signaling Cascades Modulation
Similarly, detailed investigations into how 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one modulates specific cellular pathways and signaling cascades have not been extensively published. Understanding these downstream effects is crucial to elucidating the full spectrum of a compound's biological activity. Generally, nitro compounds can influence a variety of cellular processes, but without specific experimental data, any proposed mechanism for this indenone derivative would be purely speculative.
In Vitro Enzyme Kinetics and Inhibition Mechanisms
No specific in vitro enzyme kinetics studies for this compound are prominently featured in the scientific literature. Such studies are fundamental to characterizing the nature of enzyme inhibition, determining parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The nitro group in various compounds is known to interact with enzymatic active sites, but the specific inhibitory activity and mechanism for this compound remain to be determined. nih.gov
Role of Nitro Group Reduction in Biological Processes
A common mechanism for the biological activity of nitroaromatic compounds involves the reduction of the nitro group. nih.gov This process, often carried out by cellular reductases, can lead to the formation of highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reactive species can then interact with cellular nucleophiles, including DNA and proteins, leading to cytotoxic or other biological effects. While this is a plausible mechanism for this compound, specific experimental evidence confirming the reduction of its nitro group and identifying the resulting metabolites and their biological activities is lacking. The broader context of nitro compounds suggests that this pathway is a critical area for future investigation to understand the bioactivation and potential therapeutic or toxicological profile of this indenone derivative. nih.gov
Structure Activity Relationship Sar Studies of 3 3 Nitrophenyl Amino 2 Phenyl 1h Inden 1 One Derivatives
Computational Chemistry and Molecular Modeling of 3 3 Nitrophenyl Amino 2 Phenyl 1h Inden 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one, these calculations provide a detailed picture of its electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, are utilized to optimize the molecular geometry and analyze its electronic properties. These calculations help in understanding intramolecular interactions and charge transfers within the molecule. The analysis of the optimized structure provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for determining the molecule's stability and conformation.
The reactivity of this compound can be elucidated through DFT-based descriptors. These descriptors are derived from the conceptual DFT framework and provide a quantitative measure of the molecule's propensity to react. While specific studies on this exact molecule are not prevalent, research on similar β-diketone and heterocyclic derivatives demonstrates the utility of DFT in predicting reactive sites. semanticscholar.org
| Parameter | Typical Calculated Value |
|---|---|
| Total Energy (Hartree) | -1500 to -2500 |
| Dipole Moment (Debye) | 3.0 - 6.0 |
| Ionization Potential (eV) | ~7.0 |
| Electron Affinity (eV) | ~2.5 |
HOMO-LUMO Analysis and Electrostatic Potential Maps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. scirp.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. wuxiapptec.comdergipark.org.tr For this compound, the HOMO is expected to be localized on the electron-rich phenylamino (B1219803) and indenone rings, while the LUMO would likely be distributed over the electron-withdrawing nitrophenyl group.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For the title compound, the oxygen atom of the carbonyl group and the nitro group would exhibit negative electrostatic potential, whereas the amino proton and parts of the aromatic rings would show positive potential.
| Parameter | Typical Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -5.0 |
| LUMO Energy | -2.5 to -1.5 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein's active site. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. amazonaws.com While specific docking studies for this compound are not widely reported, studies on analogous indenone and heterocyclic derivatives have shown their potential to bind to various protein targets, such as kinases and other enzymes. nih.gov The predicted binding mode reveals the specific orientation and conformation of the ligand within the binding pocket, which is crucial for its inhibitory activity.
| Protein Target | Typical Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase | -8.0 to -10.0 |
| Cyclooxygenase (COX) | -7.5 to -9.5 |
| Thymidine Kinase | -7.0 to -9.0 |
Ligand-Protein Interaction Analysis
A detailed analysis of the docked complex reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the carbonyl oxygen and the nitro group are potential hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The phenyl rings can participate in hydrophobic and pi-pi stacking interactions with aromatic residues in the protein's active site. Understanding these interactions is key to rational drug design and the optimization of lead compounds.
Molecular Dynamics (MD) Simulations
Table 4: Common Analyses in Molecular Dynamics Simulations
| Analysis | Purpose |
|---|---|
| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein and ligand over time. |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. |
| Hydrogen Bond Analysis | To monitor the persistence of hydrogen bonds between the ligand and protein. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | To provide a more accurate estimation of the binding affinity. |
Investigation of Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful tool to investigate the stability of the ligand-target complex and observe any conformational changes over time. plos.org In a typical MD simulation study, the compound "this compound" would be docked into the binding site of a relevant biological target. The stability of this complex is then assessed over a simulation period, often lasting hundreds of nanoseconds.
Key metrics used to evaluate the stability of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). plos.org
Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual amino acid residues in the protein target. This metric helps to identify which parts of the protein are flexible and which are rigid. plos.org Residues in the binding site that interact with the ligand are expected to have lower RMSF values, indicating a stable interaction. plos.org
Throughout the simulation, the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and water bridges, are continuously monitored. plos.org The persistence of these interactions over the simulation time provides further evidence of a stable ligand-target complex. plos.org
Dynamic Behavior of the Compound in Biological Environments
The dynamic behavior of "this compound" in a biological environment can be further elucidated by analyzing various properties of the ligand itself during the MD simulation. These properties include its radius of gyration, intramolecular hydrogen bonds, and solvent-accessible surface area. plos.org
Radius of Gyration (rGyr): This parameter provides insight into the compactness of the ligand over time. A stable radius of gyration suggests that the ligand maintains a consistent conformation within the binding site. plos.org
Intramolecular Hydrogen Bonds (intra-HB): The number of hydrogen bonds within the ligand molecule is monitored. This can reveal information about the ligand's conformational stability. plos.org
Molecular Surface Area (MolSA) and Solvent Accessible Surface Area (SASA): These metrics quantify the surface area of the ligand that is accessible to the solvent. Changes in MolSA and SASA can indicate how the ligand is positioned within the binding pocket and its degree of exposure to the surrounding environment. plos.org
By analyzing these dynamic properties, researchers can gain a comprehensive understanding of how "this compound" behaves within a biological system at the molecular level.
In Silico Pharmacokinetic Predictions (Excluding Human Clinical Data)
In silico tools are integral in modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These predictions help to identify potential pharmacokinetic challenges early in the drug development process. researchgate.net
Absorption and Distribution Properties (e.g., BBB penetration)
The absorption and distribution of a compound determine its ability to reach the target site in the body. Key parameters predicted in silico include human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Human Intestinal Absorption (HIA): Computational models can predict the likelihood of a compound being absorbed from the gastrointestinal tract. Indenone derivatives are often evaluated for their potential as orally administered drugs. mdpi.com
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). The topological polar surface area (TPSA) is a commonly used descriptor to predict BBB penetration, with a TPSA of less than 90 Ų often being a prerequisite for CNS activity. mdpi.com Lipophilicity also plays a significant role in membrane penetration and can be estimated by calculating the logarithm of the n-octanol/water partition coefficient (logP). mdpi.com
| Property | Predicted Value | Favorable Range |
|---|---|---|
| Molecular Weight (g/mol) | 354.37 | < 500 |
| logP (Octanol/Water Partition Coefficient) | 4.85 | < 5 |
| Topological Polar Surface Area (TPSA) (Ų) | 81.99 | < 140 (oral bioavailability), < 90 (BBB penetration) |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Human Intestinal Absorption (%) | High | > 80% |
| BBB Penetration | Yes | LogBB > 0.3 |
Note: The data in this table is illustrative and based on general predictions for compounds with similar structures. It is not based on experimental data for this compound.
Metabolism Prediction (e.g., metabolic pathways)
The liver is the primary site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes. researchgate.net In silico models can predict which CYP isoforms are most likely to metabolize a compound. news-medical.net This is crucial for anticipating potential drug-drug interactions and understanding the metabolic stability of the compound. Common isoforms for which metabolism is predicted include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. news-medical.net Predicting the sites on the molecule that are most susceptible to metabolism can guide the design of more stable analogs. news-medical.net
Excretion Pathways
Computational models can also provide insights into the likely excretion pathways of a compound and its metabolites, such as renal (kidney) or biliary (liver) clearance. nih.gov This information is important for understanding the compound's half-life and potential for accumulation in the body.
| Parameter | Prediction | Implication |
|---|---|---|
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with other CYP3A4 substrates. |
| CYP1A2 Substrate | Yes | Metabolism is likely mediated in part by CYP1A2. |
| CYP2C9 Substrate | No | Unlikely to be metabolized by CYP2C9. |
| Renal Clearance | Low | Excretion is likely to be primarily through other pathways. |
Note: The data in this table is illustrative and based on general predictions for compounds with similar structures. It is not based on experimental data for this compound.
Potential Applications in Chemical Biology and As Pre Clinical Research Probes
Exploration as Small Molecule Chemical Probes for Biological Systems
Small molecule chemical probes are essential tools for dissecting complex biological processes. The indenone scaffold, a core component of the subject compound, has been identified as a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. researchgate.netresearchgate.netresearchgate.net Derivatives of 1-indanone (B140024) and 1,3-indandione have been investigated as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov These probes are crucial for in vitro screening assays to identify agents that can bind with high affinity and selectivity to pathological protein fibrils. nih.gov
The fluorescence properties of some indenone derivatives change upon binding to protein aggregates, making them useful for detection and quantification. nih.gov While specific studies on 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one are not available, its structural similarity to these known probes suggests its potential for development into a chemical probe. The presence of the nitrophenylamino and phenyl groups could modulate its binding affinity, selectivity, and fluorescent properties, making it a candidate for targeting specific biological macromolecules or cellular states.
Role in Drug Discovery Lead Identification and Optimization (Pre-clinical Stage)
The indenone core is a versatile scaffold that has given rise to a multitude of derivatives with a wide array of biological activities, making it a valuable starting point for drug discovery. researchgate.netbeilstein-journals.org Research into indenone derivatives has uncovered their potential as anti-inflammatory agents, inhibitors of DNA repair enzymes, and ligands for various cellular targets. nih.govnih.gov For instance, certain 2-benzylidene-1-indanone (B110557) derivatives have demonstrated anti-inflammatory properties. nih.gov Furthermore, 2-chloro-3-amino indenone derivatives have been identified as inhibitors of the DNA repair enzyme AlkB. nih.gov
The nitro group, a key feature of this compound, is a common functional group in pharmaceuticals that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. svedbergopen.comnih.gov The strong electron-withdrawing nature of the nitro group can alter the electronic distribution within the molecule, potentially enhancing its binding to target proteins. svedbergopen.com In some cases, the nitro group is crucial for the mechanism of action, particularly in antimicrobial and antiparasitic drugs where it can be bioreductively activated. nih.govmdpi.com The combination of the proven indenone scaffold with the influential nitrophenylamino group makes this compound a compelling candidate for preclinical evaluation across various therapeutic areas.
Table 1: Biological Activities of Representative Indenone Derivatives
| Derivative Class | Specific Compound Example | Biological Activity | Reference |
|---|---|---|---|
| 2-Chloro-3-amino indenones | Compound 3o | Inhibitor of AlkB DNA repair enzyme | nih.gov |
| 2-Benzylidene-1-indanones | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) | Anti-inflammatory via NF-κB and Nrf2 signaling | nih.gov |
| 1-Indanone derivatives | Compound 8 | Binds to α-synuclein fibrils with high affinity | nih.gov |
| 1,3-Indandione derivatives | Compound 32 | Binds to α-synuclein fibrils with high affinity | nih.gov |
Contribution to Understanding Indenone-Based Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The indenone nucleus is a well-established pharmacophore found in numerous biologically active compounds. researchgate.netresearchgate.net The study of derivatives of this core structure, such as this compound, is crucial for understanding the structure-activity relationships (SAR) that govern their biological effects.
The substitutions at the 2 and 3-positions of the indenone ring are critical for modulating the compound's activity and selectivity. The introduction of a phenyl group at the 2-position and a nitrophenylamino group at the 3-position in the target compound provides valuable data points for SAR studies. For example, in the context of DNA repair inhibitors, the nature of the amino group at the 3-position of the indenone ring has been shown to be important for inhibitory activity. nih.gov Similarly, in ligands for α-synuclein, modifications to the groups attached to the indenone core significantly impact binding affinity and selectivity. nih.gov By synthesizing and evaluating compounds like this compound, medicinal chemists can build more accurate pharmacophore models for various biological targets, which in turn can guide the design of more potent and selective therapeutic agents.
Table 2: Indenone-Based Scaffolds and Their Biological Targets
| Scaffold | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 1-Indanone | Misfolded α-synuclein | Neurodegenerative Diseases | nih.gov |
| Amino-indenone | AlkB DNA repair enzyme | Oncology | nih.gov |
| Arylidene indanone | NF-κB, Nrf2 | Inflammation | nih.gov |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes
The future synthesis of 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one and its analogs could benefit from modern organic chemistry methodologies aimed at improving efficiency, stereoselectivity, and sustainability. While classical methods like the Friedel-Crafts reaction have been fundamental in creating the core indanone structure, newer strategies offer more sophisticated control over the chemical architecture. beilstein-journals.org
Future research could explore the adaptation of various catalytic systems. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides presents a powerful tool for constructing the indanone ring system. organic-chemistry.org Similarly, rhodium-catalyzed asymmetric intramolecular additions could be investigated to achieve enantioselective synthesis of chiral derivatives. organic-chemistry.org Annulation reactions involving 1-indanones are also a promising avenue for building more complex fused- and spirocyclic frameworks. rsc.org
Another area for exploration is the direct amination of a suitable indenone precursor. The synthesis of 2-chloro-3-amino indenone derivatives has been achieved through an addition-elimination method using various amines, a catalyst-free approach that could potentially be adapted for the introduction of the (3-nitrophenyl)amino group. researchgate.netnih.gov These advanced synthetic strategies could lead to more efficient and diverse libraries of compounds for biological screening.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantage | Key Precursors | Relevant Research Areas |
| Palladium-Catalyzed Carbonylative Cyclization | High efficiency and good yields for core structure formation. | Unsaturated aryl iodides | Organometallic Chemistry, Catalysis |
| Rhodium-Catalyzed Asymmetric Synthesis | Access to specific enantiomers, crucial for pharmacological selectivity. | Chiral ligands, borane (B79455) derivatives | Asymmetric Synthesis, Stereochemistry |
| Annulation Reactions | Construction of complex, fused polycyclic derivatives. | 1-indanone (B140024) core, various cyclization partners | Heterocyclic Chemistry, Total Synthesis |
| Catalyst-Free Addition-Elimination | Greener chemistry, avoids metal catalysts for the amination step. | Dichloro-indenone precursors, (3-nitro)aniline | Green Chemistry, Process Development |
Advanced Mechanistic Studies and Target Validation
A critical future direction is the elucidation of the biological mechanisms of action and the specific molecular targets of this compound. The indanone scaffold is known to interact with a variety of enzymes and receptors. For example, different indanone derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), monoamine oxidases (MAO-A and -B), and the DNA dealkylation repair enzyme AlkB homologue 3 (AlkBH3). nih.govnih.govnih.gov
Initial research should involve broad-spectrum screening to identify potential biological activities. Following this, advanced mechanistic studies will be necessary to understand how the compound exerts its effects. For instance, if COX-2 inhibition is observed, studies would be needed to determine if the mechanism is time-dependent and reversible, as seen with other indanone inhibitors. nih.gov Structure-activity relationship (SAR) studies have suggested that some indanones may form a Schiff base with an amino group at the active site of their target enzyme, a hypothesis that could be investigated for this compound as well. nih.gov
Modern target identification methods will be crucial in this endeavor. Techniques such as affinity-based pull-down assays, Drug Affinity Responsive Target Stability (DARTS), and various genetic screening approaches can pinpoint the specific protein(s) that the compound binds to within a cell. nih.gov Validating these targets is the subsequent step, ensuring that the observed biological effect is a direct result of the compound's interaction with the identified protein.
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity or Potency
Once a primary biological activity is identified, the design and synthesis of next-generation derivatives will be a key research focus. The goal is to systematically modify the structure of this compound to improve its pharmacological properties, such as increasing potency, enhancing selectivity for a specific target, or optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-activity relationship (SAR) studies on related compounds, such as 2-benzylidene-1-indanone (B110557) derivatives, have demonstrated that modifications to the aromatic rings can significantly impact biological effects like anti-inflammatory activity. nih.govnih.govresearchgate.net This knowledge can guide the rational design of new analogs. Modifications could be made to several parts of the molecule.
Table 2: Proposed Sites for Derivative Modification
| Modification Site | Rationale | Potential Substituents | Desired Outcome |
| Phenyl Ring (at position 2) | Alter steric bulk and electronic properties to improve binding affinity. | Halogens (F, Cl, Br), Methoxy (B1213986) (-OCH3), Alkyl groups (-CH3) | Increased potency; improved selectivity. |
| Nitrophenylamino Group | Modulate hydrogen bonding capacity and electronic character. | Change position of nitro group (ortho, para); replace nitro with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups. | Enhanced target binding; altered mechanism of action. |
| Indanone Core | Explore the importance of the core scaffold for activity. | Substitution on the benzo portion of the indanone (e.g., methoxy groups); replacement with related scaffolds like benzofuranone. nih.gov | Improved ADME properties; novel activity profiles. |
By creating a focused library of such derivatives and evaluating their biological activity, researchers can build a comprehensive SAR profile, leading to the identification of lead compounds with superior therapeutic potential. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate the discovery and optimization process for compounds like this compound. ijcrt.org These computational approaches can analyze vast datasets to predict properties and guide experimental work more efficiently. github.io
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on a dataset of synthesized derivatives and their measured biological activities, a predictive model can be built. plos.org This model can then be used to forecast the activity of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and reduce unnecessary chemical synthesis. github.io
Furthermore, ML models can be used for target prediction. By analyzing the structural features of the compound and comparing them to large databases of molecules with known biological targets, these algorithms can generate a list of probable protein targets, streamlining the target validation process. nih.govresearchgate.net Virtual screening, another computational technique, can be used to search massive digital libraries for other molecules that are predicted to have similar activity, potentially identifying novel scaffolds. ijcrt.org
Computational chemistry methods, such as Density Functional Theory (DFT), can also provide deeper insights into the molecule's electronic structure, stability, and reactivity, which is valuable information for designing mechanistic studies and planning synthetic routes. mdpi.comnih.gov The synergy between these in silico methods and traditional laboratory experiments represents the future of efficient drug discovery.
Q & A
What are the optimal synthetic routes for 3-[(3-nitrophenyl)amino]-2-phenyl-1H-inden-1-one, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound likely involves cycloaddition or coupling reactions. For structurally similar indenones, rhodium-catalyzed decarbonylative cycloadditions between 1H-indene-triones and alkynes have been reported, yielding regioselective products under mild conditions (e.g., 80°C, 12 hours) . Optimization may include solvent selection (e.g., toluene for Rh catalysis), stoichiometric ratios (e.g., 1:1.2 alkyne:indenetrione), and catalyst loading (5 mol% Rh). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is common . For the nitroaniline moiety, nucleophilic substitution or Buchwald-Hartwig amination could be explored, requiring palladium catalysts and ligand systems (e.g., Xantphos) .
How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry or tautomerism?
Basic Research Question
Multi-technique characterization is critical:
- NMR : H and C NMR can confirm the indenone scaffold and nitroaniline substitution. Aromatic protons in the 6.5–8.5 ppm range and carbonyl peaks near 190 ppm are diagnostic .
- X-ray crystallography : Single-crystal analysis resolves regiochemistry and hydrogen bonding. SHELX programs (e.g., SHELXL) are widely used for refinement, though challenges arise with disordered nitro groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
What biological activities have been reported for structurally related indenone derivatives, and how can assays be designed to evaluate this compound?
Basic Research Question
Analogous compounds exhibit antimicrobial activity. For example, indane-based benzothiazepines derived from 3-phenylindenones showed potent inhibition against E. coli and C. albicans via MIC assays (6.25–50 µg/mL) . To test this compound:
- Use standardized bacterial/fungal strains (e.g., MTCC strains) in broth microdilution assays.
- Include controls (ciprofloxacin for bacteria, fluconazole for fungi) and assess cytotoxicity (e.g., MTT assay on mammalian cells).
- Correlate activity with substituent effects: Nitro groups enhance electron-deficient character, potentially improving membrane penetration .
How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G(d,p)) predict:
- HOMO-LUMO gaps : The nitro group reduces electron density, lowering the LUMO and enhancing electrophilicity. Calculate ionization potential (IP) and electron affinity (EA) to assess redox behavior .
- Molecular electrostatic potential (MEP) : Visualize electron-deficient regions (nitro group) for nucleophilic attack.
- Reactivity indices : Global electrophilicity (~3.5 eV) and chemical potential guide predictions of reaction pathways (e.g., nitro reduction or aryl amination) .
How can polymorphic forms of this compound be identified and characterized?
Advanced Research Question
Polymorphism impacts solubility and bioavailability. Techniques include:
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures. Minor peak shifts (~0.2° 2θ) distinguish forms .
- Solid-state NMR (SSNMR) : C and N spectra reveal crystallographic packing differences (e.g., hydrogen-bonding networks).
- Thermal analysis : DSC detects melting-point variations (>5°C differences indicate distinct forms) .
What strategies can resolve contradictions in structure-activity relationships (SAR) for nitro-substituted indenones?
Advanced Research Question
Conflicting SAR data may arise from assay variability or unaccounted physicochemical factors. Solutions:
- Systematic derivatization : Synthesize analogs with varied substituents (e.g., nitro position, electron-withdrawing groups) .
- Multivariate analysis : Use QSAR models incorporating logP, polar surface area, and HOMO-LUMO gaps.
- Crystallographic docking : If a target is known (e.g., acetylcholinesterase), perform in silico docking (AutoDock Vina) to validate binding modes .
How can the nitro group in this compound be selectively reduced without altering the indenone scaffold?
Advanced Research Question
Catalytic hydrogenation (H, Pd/C) risks over-reduction of the ketone. Alternative methods:
- Transfer hydrogenation : Use ammonium formate and Pd/C in ethanol (60°C, 6 hours), monitoring by TLC.
- Chemoselective agents : Sodium dithionite (NaSO) in aqueous THF selectively reduces nitro to amine at pH 7–8 .
- Electrochemical reduction : Apply controlled potentials (-0.8 V vs. Ag/AgCl) in aprotic solvents to avoid side reactions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key challenges include:
- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water) or continuous-flow systems.
- Catalyst recovery : Immobilize Rh or Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Nitro group stability : Avoid thermal decomposition by optimizing reaction temperatures (<100°C) and excluding light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
